molecular formula C16H15ClFNO4 B6179113 ethyl 2-{4-[(5-chloro-3-fluoropyridin-2-yl)oxy]phenoxy}propanoate CAS No. 105511-94-2

ethyl 2-{4-[(5-chloro-3-fluoropyridin-2-yl)oxy]phenoxy}propanoate

Cat. No.: B6179113
CAS No.: 105511-94-2
M. Wt: 339.7
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Description

Ethyl 2-{4-[(5-chloro-3-fluoropyridin-2-yl)oxy]phenoxy}propanoate is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{4-[(5-chloro-3-fluoropyridin-2-yl)oxy]phenoxy}propanoate typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 5-chloro-3-fluoropyridine, is synthesized through halogenation reactions involving fluorine and chlorine sources.

    Etherification: The pyridine derivative undergoes an etherification reaction with 4-hydroxyphenol to form 4-[(5-chloro-3-fluoropyridin-2-yl)oxy]phenol.

    Esterification: The final step involves the esterification of 4-[(5-chloro-3-fluoropyridin-2-yl)oxy]phenol with ethyl 2-bromopropanoate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-[(5-chloro-3-fluoropyridin-2-yl)oxy]phenoxy}propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring and the phenoxy group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution Products: Depending on the substituents introduced, various substituted pyridine derivatives can be obtained.

    Oxidation Products: Oxidized forms of the pyridine ring and phenoxy group.

    Hydrolysis Products: The corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-{4-[(5-chloro-3-fluoropyridin-2-yl)oxy]phenoxy}propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-{4-[(5-chloro-3-fluoropyridin-2-yl)oxy]phenoxy}propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways, affecting cellular processes such as growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Ethyl 2-{4-[(5-chloro-3-fluoropyridin-2-yl)oxy]phenoxy}propanoate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-{4-[(5-chloro-3-bromopyridin-2-yl)oxy]phenoxy}propanoate: Similar structure but with a bromine atom instead of a fluorine atom.

    Ethyl 2-{4-[(5-chloro-3-fluoropyridin-2-yl)oxy]phenoxy}butanoate: Similar structure but with a butanoate ester group instead of a propanoate ester group.

Properties

CAS No.

105511-94-2

Molecular Formula

C16H15ClFNO4

Molecular Weight

339.7

Purity

98

Origin of Product

United States

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